molecular formula C3H11NO3Si B7823739 (3-Aminopropyl)silanetriol CAS No. 68400-07-7

(3-Aminopropyl)silanetriol

Cat. No.: B7823739
CAS No.: 68400-07-7
M. Wt: 137.21 g/mol
InChI Key: JTXUAHIMULPXKY-UHFFFAOYSA-N
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Description

Overview of Silane (B1218182) Coupling Agents in Contemporary Research

Silane coupling agents are a class of organosilicon compounds that are pivotal in materials science for their ability to form durable bonds between dissimilar materials, particularly inorganic substrates and organic polymers. hskbrchemical.comdow.com These agents possess a general chemical structure of Y-R-Si-X₃, where 'Y' is an organofunctional group (such as amino, epoxy, or vinyl) compatible with an organic matrix, and 'X' is a hydrolyzable group (like an alkoxy or acetoxy group) that can react with inorganic surfaces. tcichemicals.com

Rationale for Focusing on (3-Aminopropyl)silanetriol's Academic Significance

This compound (APST) holds particular academic significance due to its distinct chemical structure and high reactivity. It is the hydrolyzed form of its widely used precursor, (3-aminopropyl)triethoxysilane (APTES). The hydrolysis of APTES replaces its three ethoxy groups with hydroxyl groups, resulting in the silanetriol moiety [-Si(OH)₃]. This structure provides APST with two key reactive sites: a primary aminopropyl group and three silanol (B1196071) groups. smolecule.com

This bifunctional nature is the cornerstone of its research value:

The silanetriol groups enable strong covalent bonding with hydroxyl-rich inorganic surfaces like silica (B1680970), metal oxides, and various nanoparticles.

The aminopropyl group provides a reactive site for covalent attachment to organic polymers, biomolecules like proteins and DNA, and other functional molecules. smolecule.com

This dual functionality makes APST an exceptionally effective surface modifier. Furthermore, its monomeric form is soluble in water, which is a significant advantage for applications in aqueous systems and biomedical research, where it is used to functionalize surfaces for biosensors, create biocompatible coatings, and promote cell adhesion for tissue engineering. smolecule.com In nanotechnology, it is crucial for modifying nanoparticles to improve their dispersion, stability, and utility in systems ranging from drug delivery to nanocomposites. smolecule.com Research has shown that modifying mesoporous silica nanoparticles with APST can reduce protein adhesion and cellular uptake, which is valuable for creating low-fouling drug delivery systems. nih.gov

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate examination of this compound based on its role in academic and materials science research. The objective is to adhere strictly to the outlined topics, detailing the function of silane coupling agents and the specific academic importance of APST. This analysis will be supported by detailed research findings and data presented in tabular format to illustrate the compound's properties and its impact on material performance. The content will deliberately exclude any discussion of dosage, administration, or adverse safety profiles to maintain a clear focus on materials science.

Detailed Research Findings

The application of this compound, often generated in-situ from the hydrolysis of its precursor APTES, has been shown to significantly enhance the properties of various materials.

Property Value/Description Source(s)
IUPAC Name This compound sigmaaldrich.com
CAS Number 58160-99-9 chemicalbook.com
Molecular Formula C₃H₁₁NO₃Si
Molecular Weight 137.21 g/mol chemicalbook.com
Key Functional Groups Amino group (-NH₂), Silanetriol group [-Si(OH)₃] smolecule.com
Synthesis Produced via the aqueous hydrolysis of (3-aminopropyl)triethoxysilane (APTES). smolecule.com
Physical State Colorless or pale yellow liquid. smolecule.com
Solubility Soluble in water (monomeric form), alcohols, and organic solvents. smolecule.com smolecule.com

Table 1: Physicochemical Properties of this compound.

Research into composite materials frequently highlights the impact of aminofunctional silanes on mechanical and thermal properties.

Study Focus Material System Key Finding Source(s)
Composite Mechanical Properties Phosphate (B84403) glass fiber-reinforced poly(caprolactone) compositesTreatment with 10 wt% APTES solution resulted in a 47% increase in tensile strength and an 86% increase in tensile modulus compared to untreated fiber composites. nih.gov
Nanocomposite Thermal Properties In-situ generated silica-epoxy nanocompositesThe glass transition temperature (Tg) showed opposing trends based on silica loading and the TEOS/APTES molar ratio, indicating a complex interaction between the silane coupling agent and the polymer network. mdpi.com mdpi.com
Biomaterial Surface Modification Hydroxyapatite (HA) scaffoldsModification with aminopropyl-functionalized silanes enhanced mechanical strength and displayed excellent biocompatibility, crucial for bone tissue engineering. nih.gov
Nanoparticle Functionalization Mesoporous Silica Nanoparticles (MSNs)Co-grafting with aminopropyl silanetriol (APST) and a phosphonate-based silane created a pseudo-zwitterionic surface that reduced protein adsorption by up to 90% and macrophage uptake by approximately 60%. nih.gov nih.gov

Table 2: Selected Research Findings on Material Enhancement using Aminopropyl-functional Silanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trihydroxysilylpropan-1-amine
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InChI

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2
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InChI Key

JTXUAHIMULPXKY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CN)C[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H11NO3Si
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Related CAS

68400-07-7
Record name Silanetriol, (3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7069233
Record name (3-Aminopropyl)silanetriol
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Molecular Weight

137.21 g/mol
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Physical Description

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS]
Record name Silanetriol, 1-(3-aminopropyl)-
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CAS No.

58160-99-9, 29159-37-3, 68400-07-7
Record name 3-Aminopropyltrihydroxysilane
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Record name 3-Aminopropyltrihydroxysilane
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Record name 1-Propanamine, 3-(triethoxysilyl)-, homopolymer
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Record name Silanetriol, (3-aminopropyl)-, homopolymer
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Record name SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER
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Record name 3-AMINOPROPYLTRIHYDROXYSILANE
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Synthetic Methodologies and Mechanistic Investigations of 3 Aminopropyl Silanetriol

Hydrolysis and Condensation Mechanisms of (3-Aminopropyl)silanetriol Precursors

The conversion of alkoxysilane precursors, such as APTES, into this compound involves a two-step process: hydrolysis of the alkoxy groups (e.g., ethoxy groups) to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanol groups to form siloxane (Si-O-Si) bonds. These reactions are highly sensitive to experimental conditions.

The pH of the aqueous medium plays a pivotal role in both the hydrolysis of precursors and the subsequent condensation (polymerization) of the resulting this compound. The rates of both reactions are minimized around a neutral pH of 7 and are catalyzed by both acidic and basic conditions. unm.edu

Under acidic conditions (pH < 7), the alkoxy groups on the precursor are protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This accelerates the hydrolysis reaction. unm.edu Conversely, the condensation rate is relatively slow in acidic environments because the protonation of silanol groups creates a positive charge, leading to electrostatic repulsion between molecules.

Under basic conditions (pH > 7), the reaction is catalyzed by hydroxide ions (OH-), which are stronger nucleophiles than water. unm.edu The hydroxide ion directly attacks the silicon atom, facilitating the displacement of the alkoxy groups. unm.edu Furthermore, in basic solutions, silanol groups can deprotonate to form silanolate anions (Si-O-). These anions are highly reactive and readily attack neutral silanol groups, leading to a rapid condensation rate. The reactivity of the silane (B1218182) is strongly influenced by the pH of the hydrolysis environment, particularly in the early stages of the reaction. researchgate.net

Table 1: Effect of pH on Hydrolysis and Condensation Rates

pH Range Hydrolysis Rate Condensation Rate Predominant Mechanism
Acidic (pH < 4) Fast Slow Specific acid catalysis; protonation of alkoxy/silanol groups.
Near Neutral (pH 6-8) Slowest Slowest Minimal catalytic activity.

| Basic (pH > 9) | Fast | Fast | Specific base catalysis; nucleophilic attack by OH- and formation of reactive silanolate anions. |

Following hydrolysis, the newly formed this compound monomers undergo condensation to form dimers, trimers, and larger oligomeric structures. The structure of these oligomers is highly dependent on the reaction conditions. Studies using Fourier Transform Infrared (FT-IR) spectroscopy have shown that condensation can lead to the formation of linear chains, 8-membered cyclic siloxane structures, and poorly cross-linked networks. researchgate.net

The formation of highly connected, three-dimensional cross-linked structures is often hindered by the steric bulk of the non-hydrolyzable aminopropyl group. researchgate.net As condensation proceeds, the viscosity of the solution increases, eventually leading to the formation of a polymeric gel. Gelling occurs when a continuous, sample-spanning network of siloxane bonds is formed. The time to gelation is influenced by factors such as silane concentration, water content, pH, and temperature. In many cases, even after gelling, a significant number of un-condensed Si-OH groups remain within the network. csic.es

This compound is typically generated by the hydrolysis of a precursor like (3-Aminopropyl)triethoxysilane. This hydrolysis reaction is faster when both water and acid concentrations are increased and is generally complete when three moles of water are used per mole of the precursor. researchgate.net

The resulting silanetriol monomers can exhibit a degree of stability in aqueous solutions, particularly at low concentrations (<5%). gelest.com This stability is attributed to several factors. In aqueous solutions, the silanol groups can form hydrogen bonds with water molecules, which can slow the rate of self-condensation. Furthermore, internal hydrogen bonding between the amine group on the propyl chain and the silanol groups can stabilize the monomeric form. gelest.com Silanols produced by hydrolysis in pure water are found to be much more stable than those produced in alcoholic solvent mixtures, as the latter are more susceptible to self-condensation. researchgate.net

Advanced Synthesis Routes for Tailored this compound Derivatives

Beyond the basic hydrolysis of precursors, advanced synthetic methods have been developed to generate tailored derivatives of this compound for specific applications. These methods focus on controlling the generation of the silanetriol and subsequent functionalization.

In many applications, this compound is generated in-situ immediately prior to its use. This approach is common in surface modification, where a precursor like APTES is added to a solvent system containing the substrate to be modified (e.g., silica (B1680970) particles, metal oxides). nih.gov The controlled addition of water and a catalyst (if needed) initiates the hydrolysis of APTES to this compound directly in the reaction mixture. The freshly generated, highly reactive silanetriol molecules then readily condense with hydroxyl groups on the substrate surface, forming a covalent bond.

This technique offers several advantages. It minimizes the premature self-condensation and polymerization of the silanetriol in solution, maximizing its availability for reaction with the substrate. nih.gov By carefully controlling the concentration of the precursor and the amount of water, it is possible to regulate the density of amino groups grafted onto a surface, which can precisely tune the surface properties. nih.gov This method is fundamental to creating functionalized materials for applications in composites, adhesion promotion, and nanotechnology. nih.govalfa-chemistry.com

The bifunctional nature of this compound and its precursors allows for a wide range of derivatization strategies to introduce new chemical functionalities. These strategies typically target the primary amine group, which can undergo reactions common to alkylamines.

The amino group can be modified before or after the hydrolysis of the precursor's alkoxy groups. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Epoxides: The nucleophilic amine can open an epoxide ring to form a β-hydroxy amine.

Reaction with Isocyanates: This reaction yields urea derivatives.

These derivatization strategies are employed to attach a variety of functional moieties, such as chromophores, fluorophores, or other reactive groups, to the silane molecule. nih.gov This allows for the creation of highly specialized coupling agents and surface modifiers tailored for specific applications, including chromatography, sensing, and materials science. gelest.com

Table 2: Examples of Derivatization Reactions of the Aminopropyl Group

Reagent Class Functional Group Formed Purpose of Derivatization
Acyl Halides (e.g., Benzoyl chloride) Amide Introduce chromophores for analytical detection. nih.gov
Epoxides (e.g., Glycidol) β-Hydroxy amine Introduce additional hydroxyl groups for further reaction.
Isocyanates (e.g., Phenyl isocyanate) Urea Modify surface energy or create specific binding sites.

| Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amine | Alter the basicity and nucleophilicity of the nitrogen atom. |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related aminosilanes is traditionally achieved through the hydrolysis of precursors like (3-aminopropyl)triethoxysilane (APTES). While effective, the production of these precursors often relies on methods that are not environmentally benign. Conventional synthesis of the Si-N bond typically involves chlorosilane aminolysis, which uses corrosive chlorosilanes and generates a stoichiometric equivalent of ammonium (B1175870) salt waste for each Si-N bond formed, making it inherently atom-inefficient. rsc.orgrsc.org

In response to the growing need for sustainable chemical processes, green chemistry approaches have been developed to mitigate the environmental impact of aminosilane (B1250345) production. A primary focus has been the development of alternative pathways that avoid halogenated precursors and minimize waste.

Dehydrocoupling Catalysis: A leading green alternative is the catalytic dehydrogenative coupling (or dehydrocoupling) of silanes and amines. rsc.orgrsc.org This method forms the required Si-N bond directly, producing only hydrogen gas (H₂) as a byproduct, which represents a significant improvement in atom economy. rsc.org The general reaction is catalyzed by various transition metal complexes and can be represented as:

R₃Si-H + H-NR'₂ → R₃Si-NR'₂ + H₂

This process eliminates the use of corrosive halosilanes and the production of salt waste. acs.orgacs.org Research has explored a wide range of catalysts spanning the periodic table, leading to enhanced efficiency and selectivity. rsc.orgrsc.org For example, manganese-based catalysts have been successfully used for the dehydrocoupling of amines with silane (SiH₄) at ambient temperatures. acs.orgelsevierpure.com In one mechanistic pathway, a β-diketiminate manganese hydride dimer reacts with an amine via σ-bond metathesis to eliminate H₂ and form a manganese-amide complex. Subsequent H-Si addition from a silane molecule across the Mn-N bond regenerates the catalyst and forms the desired aminosilane product in a halogen-free cycle. acs.orgelsevierpure.com

Other successful catalysts include Wilkinson's catalyst, (Ph₃P)₃RhCl, which has been shown to effectively couple various amines and silanes, often without a solvent and at room temperature. rsc.org This approach not only reduces waste but also lowers energy consumption, aligning with key principles of green chemistry. couplingagents.net

The table below summarizes the key differences between the traditional and green synthesis approaches for aminosilane precursors.

FeatureTraditional Chlorosilane AminolysisCatalytic Dehydrocoupling
Silane Precursor Chlorosilanes (e.g., RSiCl₃)Hydrosilanes (e.g., RSiH₃)
Byproduct Ammonium Salts (e.g., NH₄Cl)Hydrogen Gas (H₂)
Atom Economy LowHigh
Reagents CorrosiveGenerally less corrosive
Waste Stream Stoichiometric salt wasteMinimal (only H₂)
Catalyst Typically not requiredTransition metal complex required

Optimization of Hydrolysis: For the final conversion of the aminosilane precursor to this compound via hydrolysis, green principles can also be applied. The reaction is typically performed in a solvent system, and the choice of solvent is critical. Using water/ethanol mixtures is common, with ethanol being a relatively green solvent. researchgate.net Optimizing reaction conditions, such as temperature and pH, can improve energy efficiency and reduce the formation of unwanted side products or highly cross-linked siloxane networks. researchgate.net Employing flow reactors for industrial-scale synthesis allows for precise control over these parameters, leading to higher purity and reduced waste streams.

Computational and Theoretical Studies of this compound Synthesis

Computational and theoretical chemistry provide powerful tools for understanding the complex reaction mechanisms involved in the synthesis of this compound. These methods offer molecular-level insights into reaction pathways, the structures of intermediates and transition states, and the kinetics of hydrolysis and condensation processes that are often difficult to probe experimentally. ethz.ch Techniques such as ab initio calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are employed to elucidate these mechanisms. ethz.ch

Ab Initio Investigations of Reaction Pathways

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are used to investigate the fundamental reaction steps in the synthesis of this compound. The primary reaction pathway is the hydrolysis of an alkoxysilane precursor, such as (3-aminopropyl)triethoxysilane (APTES), followed by the condensation of the resulting silanol groups.

Quantum chemical calculations can model the hydrolysis reaction, where water molecules attack the silicon center, leading to the substitution of alkoxy groups (-OR) with hydroxyl groups (-OH). These studies can determine the activation energies for these steps, revealing the influence of catalysts (acidic or basic conditions) on the reaction rate. nih.gov For instance, computational results for related aminosilanes suggest that a second aminosilane molecule can act as a catalyst in the reaction. nih.govacs.org

Furthermore, ab initio methods can explore the role of the aminopropyl group itself. The primary amine can intramolecularly coordinate to the silicon atom, potentially forming a stable five-membered ring intermediate that influences the hydrolysis and subsequent condensation rates. nih.gov This intramolecular catalysis can lead to hydrolytic instability of the resulting siloxane bonds, a phenomenon that can be predicted and understood through detailed computational analysis of the reaction coordinates. nih.gov

Molecular Dynamics Simulations of Condensation Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for investigating the condensation of this compound monomers into oligomers and eventually into larger polysiloxane networks. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. researchgate.net

In the context of this compound, MD simulations can model the aggregation and reaction of multiple silanetriol molecules in an aqueous solution. Key research findings from MD simulations include:

Mechanism of Siloxane Bond Formation: Simulations can visualize the process where two silanol (-Si-OH) groups from different molecules approach each other, form a hydrogen bond, and subsequently react to form a siloxane bond (-Si-O-Si-) and a water molecule.

Influence of Environment: The effect of solvent, pH, and temperature on the rate and structure of the forming oligomers can be assessed. For example, simulations can show how the presence of water molecules mediates proton transfer steps essential for condensation.

Structural Evolution: MD can track the growth from monomers to dimers, trimers, and larger cyclic or linear structures. This provides insight into the early stages of gelation and network formation. mdpi.com

Surface Interactions: When condensation occurs on a substrate (e.g., a silica surface), MD simulations can model the adsorption of monomers, their diffusion on the surface, and the subsequent covalent bond formation with surface silanol groups. researchgate.net

Reactive force fields (e.g., ReaxFF) can be employed within MD simulations to explicitly model bond breaking and formation, offering a more detailed picture of the chemical reactions during the condensation process. researchgate.net

The table below lists typical parameters used in MD simulations of silane systems.

ParameterDescriptionTypical Values/Examples
Force Field A set of equations and parameters describing the potential energy of the system.CVFF, COMPASS, ReaxFF, AMBER
Ensemble The statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure).NVT (canonical), NPT (isothermal-isobaric)
Temperature The temperature at which the simulation is run.298 K (room temperature) or higher
Time Step The interval between successive evaluations of forces and positions.0.5 - 2.0 femtoseconds (fs)
Simulation Time The total duration of the simulated process.Nanoseconds (ns) to microseconds (µs)

Density Functional Theory (DFT) Analysis of Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for analyzing the geometry, energy, and electronic properties of intermediates and transition states along a reaction pathway. nih.govmdpi.com For the synthesis of this compound, DFT is applied to understand the hydrolysis and condensation steps at an electronic level.

Hydrolysis Mechanism: DFT calculations can model the step-wise hydrolysis of the precursor (e.g., APTES). The calculations can identify the transition state for the nucleophilic attack of a water molecule on the silicon atom and compute the associated activation energy barrier. This helps in understanding how factors like acid or base catalysis lower this barrier. DFT can also clarify the role of the solvent by explicitly including water molecules in the calculation to model proton transfer events. researchgate.net

Condensation Reaction: For the subsequent condensation of silanol groups, DFT is used to compare the energetics of different pathways (e.g., neutral, acid-catalyzed, base-catalyzed). It can provide detailed structures for key species, such as:

Reactant Complex: Two hydrogen-bonded silanol molecules.

Transition State: The structure corresponding to the highest point on the energy profile for Si-O-Si bond formation.

Product Complex: The newly formed disiloxane and a water molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can reveal the nucleophilic and electrophilic sites on the reactants, explaining their reactivity. nih.govmdpi.com For example, the analysis can show how the lone pair on a silanol oxygen acts as a nucleophile to attack the silicon atom of another silanol.

The table below presents hypothetical DFT-calculated energy values for a silanol condensation reaction, illustrating the type of data generated from such studies.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
12 Si(OH)₄ (Reactants)0.0
2Hydrogen-Bonded Dimer-5.2
3Transition State (Neutral)+25.8
4(HO)₃Si-O-Si(OH)₃ + H₂O (Products)-2.5

These computational results provide quantitative data that helps in rationalizing experimental observations and in designing more efficient synthetic routes. nih.gov

Surface Science and Interfacial Chemistry of 3 Aminopropyl Silanetriol

Surface Modification of Inorganic Materials with (3-Aminopropyl)silanetriol

Formation of Monolayers and Multilayers on Substrates

The formation of thin films of this compound on various substrates is a cornerstone of its application in surface science. These films can be controlled to form either a single molecular layer (monolayer) or multiple layers (multilayers).

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a surface. wikipedia.org For aminosilanes, this process typically begins with the hydrolysis of the precursor alkoxysilane (like APTES) into its silanetriol form. These silanol (B1196071) groups then readily react with hydroxyl groups present on the surface of many substrates (e.g., silicon wafers with a native oxide layer, glass, metal oxides), forming stable covalent Si-O-Substrate bonds. wikipedia.orgresearchgate.net The aminopropyl "tail" of the molecule then orients away from the surface. The stability of these monolayers is high due to the strong covalent linkage formed with the substrate. wikipedia.org

The formation of multilayers is also a well-documented phenomenon, particularly when using aminosilanes like APTES or APTMS. researchgate.net The process can occur in distinct stages:

Initial Monolayer Formation : The first layer chemisorbs onto a hydroxylated substrate surface through a silanization process, where the silanol groups of the this compound bond to the surface. researchgate.net

Subsequent Layer Growth : The surface amino group (-NH2) of the already-adsorbed monolayer can interact with the hydrolyzed silane (B1218182) groups of other this compound molecules present in the solution. This interaction leads to the formation of a subsequent layer, a process that can be self-replicating to build up a multilayered film. researchgate.net

The conditions of the deposition process, such as the concentration of the silane solution, grafting time, solvent, and presence of water, significantly influence whether a monolayer or a disordered multilayer is formed. researchgate.net For instance, in anhydrous conditions, flattening of the molecules can favor hydrogen bond formation between the amino ends and silane groups, potentially leading to multilayer deposition. researchgate.net

This compound in Hybrid Organic-Inorganic Material Interfaces

Hybrid organic-inorganic materials combine the distinct properties of both organic components (e.g., flexibility, functionality of polymers) and inorganic components (e.g., rigidity, thermal stability of ceramics or metals). mdpi.comnih.gov this compound plays a critical role as a coupling agent or molecular bridge at the interface of these dissimilar materials, ensuring their compatibility and creating a cohesive composite structure. gelest.comfrontiersin.org

Interfacial Interactions in Composite Materials

The primary function of this compound in composite materials is to facilitate strong interfacial interactions between an inorganic filler or reinforcement (like glass fibers, silica (B1680970), or natural zeolite) and an organic polymer matrix (such as polypropylene (B1209903), epoxy, or polyamide). gelest.comcore.ac.uk The molecule's bifunctional nature is key to this role.

Inorganic Interface : The silanetriol end of the molecule forms covalent Si-O-Si bonds with the surface of the inorganic filler, which is typically rich in hydroxyl groups. mdpi.com

Organic Interface : The aminopropyl group at the other end of the molecule interacts with the organic polymer matrix. This interaction can be through covalent bonding, hydrogen bonding, or physical entanglement, depending on the chemistry of the polymer. gelest.comcore.ac.uk

By creating this durable link across the interface, the silane coupling agent improves the dispersion of the filler within the polymer matrix and enhances the transfer of stress from the matrix to the reinforcement, which is crucial for the mechanical properties of the final composite material. core.ac.ukresearchgate.net

Role in Enhancing Adhesion at Heterogeneous Interfaces

The ability of this compound to function as an adhesion promoter is one of its most valuable properties. chinacouplingagents.comgelest.com It is widely used to improve the bonding between organic coatings, adhesives, or resins and inorganic substrates like metals, glass, and ceramics. gelest.comgelest.com

The mechanism involves the formation of a durable chemical bridge at the interface. gelest.com The silanol groups bond to the inorganic substrate, while the amino-functional tail bonds with the organic overcoat, such as an epoxy resin. researchgate.netmdpi.com This creates a covalently linked interface that is significantly more robust and resistant to environmental degradation (e.g., moisture) than one based on weaker secondary forces alone. Research has demonstrated significant improvements in adhesion strength through the use of aminosilane (B1250345) treatments. For example, treating mild steel with a mixture of (3-aminopropyl)triethoxysilane (APS) and tetraethylorthosilicate (TEOS) increased the adhesion strength of an epoxy coating by over 55%. researchgate.net

SubstrateCoatingTreatmentInitial Adhesion Strength (MPa)Adhesion Strength After Silane Treatment (MPa)Improvement (%)
Mild SteelEpoxyAPS/TEOS Mixture3.45.3~56%

*Data sourced from a study on epoxy coatings. researchgate.net

This enhancement of interfacial adhesion is critical in numerous applications, from protective coatings and structural adhesives to the fabrication of durable composite materials. researchgate.net

Surface Energy Modulation and Wettability Control

Treating a substrate with this compound or its precursors can significantly alter its surface properties, specifically its surface energy and wettability. researchgate.net These changes are a direct result of the formation of a thin silane layer that presents a new chemical functionality—the aminopropyl group—at the surface.

The impact on wettability depends on the initial state of the substrate and the organization of the silane layer. For highly hydrophilic surfaces like those activated by oxygen plasma, the deposition of a compact self-assembled monolayer of aminosilane can lead to a more hydrophobic surface. researchgate.net This is because the organized layer covers the high-energy surface hydroxyl groups and exposes the lower-energy aminopropyl chains. This change is quantifiable through measurements of the water contact angle (WCA) and surface energy. researchgate.net Studies have shown that aminosilane deposition can increase the WCA from near 0° to over 60° and substantially decrease the surface energy. researchgate.net

SurfaceConditionWater Contact Angle (WCA)Surface Energy (mN/m)
IGZOAfter Oxygen Plasma0.8°-
IGZOAfter APTES Deposition68.1°42.2

*Data illustrating the effect of APTES deposition on an Indium Gallium Zinc Oxide (IGZO) surface. researchgate.net

This ability to control surface energy and wettability is crucial for promoting adhesion, as it allows for better wetting of the surface by a subsequent coating or adhesive. nih.gov By tuning the surface to be more compatible with the organic phase, the silane treatment ensures a more intimate and stronger interfacial bond. nih.govnih.gov

3 Aminopropyl Silanetriol in Nanomaterials Research

Functionalization of Nanoparticles with (3-Aminopropyl)silanetriol

The surface modification of nanoparticles with APST is a widely employed strategy to impart new functionalities and improve their performance in various systems. The process, known as silanization, leverages the reactivity of the silanetriol group with surface hydroxyls and the versatile nature of the aminopropyl chain.

This compound is frequently used for the surface modification of silica (B1680970) nanoparticles (SNPs) and mesoporous silica nanoparticles (MSNs) to introduce primary amine groups, creating what is often denoted as MSN-NH2. nih.govrsc.org This functionalization is critical for numerous biomedical and catalytic applications as it imparts a positive surface charge in neutral or acidic aqueous solutions, a reversal from the native negative charge of silica. nih.gov This charge reversal can enhance colloidal stability and enables the loading of various molecular cargoes. nih.gov

The amine groups also serve as reactive sites for further covalent attachment of molecules such as drugs, targeting ligands, or imaging agents. nih.gov The functionalization can be achieved through two primary methods: post-synthesis grafting, where pre-formed silica nanoparticles are reacted with the silane (B1218182), and co-condensation, where the silane is included during the initial synthesis of the nanoparticles. nih.govd-nb.info Research indicates that the co-condensation method can lead to a more uniform distribution of amino groups on the nanoparticle surface. d-nb.info The degree of functionalization and its impact on the nanoparticle's properties are critical design parameters. For instance, the location of the aminopropyl groups—whether on the interior or exterior of the nanoparticle—can significantly influence the material's dissolution behavior. nih.govrsc.org

Table 1: Comparison of MSN Functionalization Methods with Aminosilane (B1250345)

Method Description Key Findings Reference
Co-condensation Aminosilane is added during the synthesis of mesoporous silica nanoparticles. Results in a more homogeneous distribution of amino groups on the surface. d-nb.info

| Post-synthesis Grafting | Pre-synthesized and calcined mesoporous silica nanoparticles are reacted with aminosilane. | Leads to a less uniform distribution of amino groups compared to co-condensation. | d-nb.info |

The surface of gold nanoparticles (AuNPs) can be engineered using this compound, typically to create a thin, stable silica shell around the metallic core. nih.govmdpi.com This process, often initiated by the strong interaction between the amine group of the silane and the gold surface, results in the alkoxysilane groups orienting outwards. mdpi.comnih.gov Subsequent hydrolysis and condensation of these groups, often with the addition of a silica precursor like sodium silicate, forms a uniform silica coating. mdpi.com

This silica shell provides several advantages:

Enhanced Stability: It greatly improves the chemical stability of the AuNPs, preventing aggregation in various solvents and under different ionic strengths. nih.gov

Biocompatibility: The silica surface can be more biocompatible than the bare gold surface.

Further Functionalization: The silica shell presents a surface rich in silanol (B1196071) groups, which can be further modified with other molecules for specific applications in diagnostics and biomedicine. nih.gov

The orientation of the silane molecules on the substrate is a critical factor that influences the subsequent self-organization and binding of the gold nanoparticles. nih.gov The density and dispersion of AuNPs on the surface can be controlled by optimizing the functionalization protocol. researchgate.net

This compound is utilized to modify the surfaces of multi-walled carbon nanotubes (MWCNTs) and carbon nanofibers (CNFs), enhancing their dispersibility and interfacial interaction with matrix materials. researchgate.netresearchgate.netnih.gov The process typically involves an initial oxidation step to introduce hydroxyl and carboxyl groups on the carbon surface, which then serve as anchoring points for the silane molecules. researchgate.net

The versatility of this compound extends to the surface modification of other important nanoparticle systems.

Titanium Dioxide (TiO2) Nanoparticles: APST can be used to functionalize TiO2 nanoparticles, often in a one-step hydrothermal synthesis process. nih.govntnu.no This in situ functionalization allows for the tailoring of the nanoparticles' surface properties, such as making them more hydrophobic. nih.gov The aminosilane can also influence the morphology of the resulting nanostructures, promoting the formation of rod-like shapes through oriented attachment of primary spherical nanoparticles. nih.gov The introduction of amine groups on the TiO2 surface is also valuable for applications like the selective enrichment of phosphopeptides in proteomics research. nih.gov

Quantum Dots (QDs): Surface modification is crucial for the practical application of semiconductor quantum dots, particularly in biological settings, to improve their stability and reduce non-specific binding. nih.govrsc.org While direct use of APST is less common than other ligands, the principle of silanization is applied to create a silica shell around QDs. This shell enhances their water-solubility, biocompatibility, and provides a surface for further conjugation with biomolecules. rsc.org This strategy helps to passivate the QD surface, protecting its photoluminescent properties and making the QDs suitable for applications in cellular imaging and sensing. rsc.org

This compound in Mesoporous Material Synthesis and Functionalization

Beyond surface grafting, this compound and its derivatives are integral components in the direct synthesis of functionalized mesoporous materials.

The Evaporation-Induced Self-Assembly (EISA) process is a powerful and rapid method for creating highly ordered mesoporous thin films and powders. nih.govnih.gov In this technique, a solution containing a silica precursor, a structure-directing agent (surfactant), and a solvent is deposited onto a substrate. As the solvent evaporates, the concentration of the surfactant increases, driving its self-assembly into liquid-crystalline mesophases like micelles. unm.edu The inorganic precursor then organizes around this organic template.

This compound or its triethoxy analog can be included in the initial solution as a co-precursor with the primary silica source (e.g., TEOS). This allows for the direct incorporation of aminopropyl groups within the silica framework of the resulting mesoporous material. nih.gov This one-pot synthesis approach is an efficient way to produce amine-functionalized mesoporous structures. These materials are of great interest for applications in catalysis, separation, and sensing, where the ordered pore structure and the accessible functional groups are highly advantageous. nih.gov

Table 2: Compound Names

Compound Name
This compound
(3-aminopropyl)triethoxysilane
N-[3-(trimethoxysilyl)propyl]ethylenediamine
Benzoyl chloride
Benzoic acid
Carbon Nanotubes
Gold
Quantum Dots
Silica

In-situ Functionalization of Mesoporous Silicas

The in-situ functionalization of mesoporous silicas, often referred to as the co-condensation or one-pot synthesis method, represents a direct approach to incorporate this compound functionalities into the silica framework. This method involves the simultaneous hydrolysis and condensation of a silica precursor, such as Tetraethyl orthosilicate (TEOS), and an organosilane precursor like (3-aminopropyl)triethoxysilane (APTES), the precursor to this compound. This is performed in the presence of a structure-directing agent (surfactant). nih.govresearchgate.net

A key advantage of this technique is the potential for a more uniform distribution of the aminopropyl groups throughout the silica matrix compared to post-synthesis grafting methods. nih.gov The process allows for the direct incorporation of the organic functional groups into the material's structure as it forms. researchgate.net

Research on the synthesis of aminopropyl-functionalized SBA-15 has shown that pre-hydrolysis of the main silica source (TEOS) before the addition of APTES is crucial for obtaining well-ordered mesoporous materials with intact amino functionality. nih.gov The amount of aminopropyl groups incorporated into the final material can be controlled by adjusting the concentration of APTES in the initial synthesis gel. nih.gov However, a higher concentration of the organosilane can sometimes lead to a gradual decrease in the structural ordering of the mesoporous material. nih.gov Studies have successfully produced aminopropyl-functionalized SBA-15 with hexagonal order, pore diameters up to 60 Å, and aminopropyl group content as high as 2.3 mmol g⁻¹. nih.gov Similarly, amino-functionalized mesoporous MCM-41 materials have been synthesized directly via co-condensation. researchgate.net

The co-condensation method has been proven to yield a more homogeneous distribution of amino groups on the mesoporous silica nanoparticle surface, which is a critical factor for optimizing the performance of these functionalized materials in various applications. nih.gov

Pore Structure Directing Agent Interactions

During the in-situ synthesis of aminopropyl-functionalized mesoporous silica, the this compound precursor (APTES) not only provides the desired functionality but also influences the material's final pore structure. The introduction of APTES into the synthesis gel alongside the primary silica source and the surfactant template affects the interactions that govern the self-assembly process, thereby impacting the textural parameters of the resulting nanomaterial.

The concentration of the aminopropyl-silane in the synthesis mixture plays a significant role in determining the final structural characteristics. Studies have shown that as the concentration of APTES increases, the specific surface area, pore diameter, and total pore volume of the resulting functionalized SBA-15 silica tend to decrease. researchgate.net This is because the bulkier aminopropyl groups can interfere with the packing of the surfactant micelles and the condensation of the silica framework around them.

Despite these changes, the fundamental mesostructure, such as the hexagonal arrangement of pores in SBA-15, is often preserved, especially when the organosilane concentration is optimized. researchgate.net The interaction between the positively charged amino groups (under acidic synthesis conditions) and the surfactant template can alter the self-assembly process, leading to variations in pore size and wall thickness. The amino group can act as a base catalyst for the hydrolysis of the alkoxysilanes, which enhances the reaction of the silanes with the silica surface and can lead to higher molar coverages compared to functionalization with non-catalytic groups. researchgate.net Therefore, this compound and its precursors are not merely passive components during synthesis but actively participate in and influence the formation of the final ordered porous structure.

MaterialSynthesis MethodEffect of Aminopropyl Functionalization on Pore Structure
SBA-15 Co-condensationDecreased surface area, pore volume, and pore diameter with increasing APTES concentration. researchgate.net
MCM-41 Co-condensationCan achieve high proportions of aminopropyl groups while retaining hexagonal structure. researchgate.net
M41S Silica GraftingFunctionalization with aminopropyl groups leads to higher molar coverage of the surface. researchgate.net

Advanced Characterization of this compound-Modified Nanomaterials

The successful modification of nanomaterials with this compound and the resulting properties of the functionalized materials are confirmed through a suite of advanced characterization techniques. These methods provide detailed information about the chemical composition, morphology, and surface properties of the nanomaterials.

Spectroscopic Analysis (e.g., FT-IR, XPS, Solid-state NMR)

Spectroscopic techniques are essential for confirming the covalent attachment and integrity of the aminopropyl groups on the nanomaterial surface.

Fourier Transform Infrared (FT-IR) Spectroscopy is widely used to verify the presence of the aminopropyl functional groups. The FT-IR spectra of modified materials show characteristic absorption bands that are absent in the unmodified parent material. Key vibrational bands include:

N-H stretching: Symmetrical and asymmetrical stretching vibrations of the amino group are typically observed in the range of 3305-3365 cm⁻¹. nih.gov

N-H bending: The corresponding bending mode for the amino group appears around 1600 cm⁻¹. nih.govresearchgate.net

C-H stretching: Vibrations from the propyl chain's C-H bonds are seen around 2950 cm⁻¹. sciparkpub.com

Si-O-Si stretching: The characteristic strong absorption band for the silica network is found between 1050 cm⁻¹ and 1100 cm⁻¹. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of the nanomaterial's surface, confirming the success of the functionalization. The detection of a Nitrogen 1s (N1s) peak at a binding energy of approximately 398-399 eV is direct evidence of the presence of the aminopropyl groups on the surface. iust.ac.ir Furthermore, the high-resolution Si2p spectrum can show peaks corresponding to the Si-O bonds in the silica substrate and the Si-C bonds of the organosilane. iust.ac.ir Deconvolution of the N1s peak can confirm the presence of the free -NH₂ group. iust.ac.ir XPS is also a powerful tool for determining the stoichiometry of the functionalized layer. mdpi.com

Solid-state Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the local chemical environment of the atoms within the functionalized material. ¹³C solid-state NMR can be used to identify the different carbon atoms in the aminopropyl chain, with signals for -CH₂-Si, -CH₂-CH₂-, and -CH₂-N appearing at distinct chemical shifts (e.g., approximately 8, 16, and 68 ppm, respectively). researchgate.netresearchgate.net This technique confirms that the organic moiety remains intact after the synthesis and purification processes. nih.gov ²⁹Si NMR spectroscopy can provide information about the condensation state of the silicon atoms, distinguishing between different siloxane environments.

Microscopic Techniques (e.g., SEM, TEM)

Microscopic techniques are employed to visualize the morphology, size, and structure of the nanomaterials before and after modification with this compound.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential analysis is a key technique for determining the surface charge of nanoparticles in a colloidal suspension and is a primary indicator of successful aminopropyl functionalization.

Bare silica nanoparticles possess surface silanol (Si-OH) groups, which are deprotonated at neutral pH, resulting in a negative surface charge and a negative zeta potential value. researchgate.net The functionalization with this compound introduces primary amine (-NH₂) groups to the surface. In neutral or acidic aqueous solutions, these amine groups become protonated (-NH₃⁺), leading to a reversal of the surface charge from negative to positive. mdpi.comnih.gov

This significant shift in the zeta potential to positive values is a strong confirmation of the presence of aminopropyl groups on the nanoparticle surface. researchgate.net For example, the isoelectric point (IEP)—the pH at which the zeta potential is zero—of silica materials shifts to higher pH values (around pH 7 or above) after modification with aminopropyl groups. researchgate.netmdpi.com Zeta potential measurements are also critical for assessing the colloidal stability of the nanoparticle dispersion, with higher absolute zeta potential values (e.g., > ±30 mV) generally indicating better stability against aggregation. mdpi.com

TechniqueInformation ProvidedKey Findings for this compound-Modified Nanomaterials
FT-IR Presence of functional groupsConfirms N-H and C-H bonds of the aminopropyl group and Si-O-Si of the silica base. nih.govsciparkpub.com
XPS Surface elemental compositionDetects Nitrogen (N1s) and Silicon (Si2p), confirming surface modification. iust.ac.ir
Solid-state NMR Local chemical structureVerifies the integrity of the propyl chain and shows Si-C bond formation. nih.govresearchgate.net
SEM/TEM Morphology and structureShows preservation of particle shape and ordered mesoporous structure after functionalization. researchgate.net
Zeta Potential Surface charge in suspensionDemonstrates charge reversal from negative to positive, confirming successful functionalization. mdpi.comnih.gov

Biomedical and Biotechnological Research Applications of 3 Aminopropyl Silanetriol

(3-Aminopropyl)silanetriol in Biosensor and Biochip Development

The development of sensitive and selective biosensors and biochips relies heavily on the effective immobilization of biological recognition elements (bioreceptors) onto a transducer surface. nih.gov this compound plays a critical role in this process by creating a stable, biocompatible interface for the attachment of these biomolecules. nih.gov The formation of a uniform silane (B1218182) monolayer is a crucial step for the effective immobilization of bioreceptors, which directly impacts the repeatability, stability, and sensitivity of the biosensor. nih.govmdpi.com

A primary application of this compound is in the surface functionalization of inorganic substrates like silicon, silicon nitride, and glass for the covalent attachment of biomolecules. researchgate.netnih.gov The process, known as silanization, involves the hydrolysis of the precursor APTES to this compound, whose silanol (B1196071) groups then condense with hydroxyl groups on the substrate surface, forming a stable siloxane bond (Si-O-Si). researchgate.net This reaction creates a surface layer presenting primary amine functionalities (-NH2). researchgate.net

These amino groups serve as versatile anchoring points for immobilizing a wide range of biomolecules, including proteins, enzymes, and antibodies. researchgate.net Often, a bifunctional cross-linking agent, such as glutaraldehyde, is used to connect the amine-terminated surface to the amine groups of the biomolecule, enhancing the stability of the attachment. researchgate.net The efficiency of this immobilization is influenced by parameters like the concentration of the silane solution and the reaction time, which affect the thickness and uniformity of the deposited layer. nih.gov Research has shown that optimizing these conditions is critical, as an overly thick silane layer can negatively impact the sensitivity of certain biosensors, such as ion-sensitive field-effect transistors (ISFETs), due to an ion-shielding effect. nih.gov

ParameterSubstrateBiomoleculeLinker/MethodPurposeReference
Surface Functionalization Silicon, Silicon Nitride (Si3N4)Glucose Oxidase (GOx)GlutaraldehydeGlucose Biosensor researchgate.netnih.gov
Surface Modification Metal Oxide NanoparticlesGeneral BiomoleculesCovalent Si-O-M bondsVersatile Anchoring researchgate.net
Electrode Functionalization Graphene on Glassy Carbon ElectrodeGlucose Oxidase (GOx)EDC-based crosslinkingAmperometric Biosensor nih.gov

This table summarizes various strategies employing this compound (via its precursor APTES) for biomolecule immobilization in biosensor development.

The immobilization of enzymes onto solid supports is a well-established strategy to enhance their stability and reusability, which are critical for industrial and diagnostic applications. esciinfo.commdpi.com The stable covalent linkage provided by this compound helps to maintain the enzyme's three-dimensional structure, preventing denaturation under harsh operational conditions such as changes in pH or temperature. mdpi.com By anchoring enzymes to a surface, the silane layer restricts their conformational mobility, which can contribute to increased thermal stability. esciinfo.com

While immobilization can sometimes pose challenges by creating diffusion limitations for substrates and products, a well-designed immobilization strategy using this compound can preserve or even enhance catalytic activity. mdpi.commdpi.com The silanization provides a biocompatible microenvironment for the enzyme. researchgate.net For instance, studies involving glucose oxidase immobilized on silanized surfaces for biosensor applications demonstrate the retention of enzymatic activity, which is fundamental to the sensor's function. researchgate.netnih.gov The enhanced stability allows the enzyme to function effectively over a longer period and through multiple measurement cycles, which is a significant improvement over enzymes in solution. nih.gov

Amperometric biosensors operate by detecting the current generated from the oxidation or reduction of a product of an enzymatic reaction. This compound is instrumental in the fabrication of these devices, particularly mediatorless biosensors. In a mediatorless system, direct electron transfer occurs between the enzyme and the electrode, simplifying the design and avoiding potential toxicity from mediators.

A notable example is the development of a mediatorless glucose biosensor where a glassy carbon electrode was functionalized with graphene dispersed in APTES. nih.gov In this design, APTES acted as both a dispersing agent for the graphene and as a surface modification agent, providing free amino groups on the electrode surface. nih.gov Glucose oxidase (GOx) was then covalently bound to these amino groups. nih.gov The graphene provided a large surface area for enzyme binding, while the APTES functionalization led to a higher density of immobilized GOx. nih.gov This configuration resulted in a sensitive biosensor capable of detecting glucose across a clinically relevant range. nih.gov

Performance MetricResultReference
Detection Principle Mediatorless amperometric nih.gov
Operating Potential -0.45 V (vs. Ag/AgCl) nih.gov
Linear Detection Range 0.5 - 32 mM nih.gov
Interference No interference from common endogenous electroactive substances nih.gov
Stability High storage stability, suitable for mass production nih.gov

This table details the performance characteristics of a mediatorless amperometric glucose biosensor developed using this compound (APTES)-functionalized graphene.

Cell-Material Interactions and Tissue Engineering

In tissue engineering and cell biology, controlling the interaction between cells and synthetic materials is paramount. The surface properties of a material dictate how cells will adhere, proliferate, and differentiate. This compound is widely used to modify the surfaces of materials to create environments that are more conducive to cell culture and tissue growth. smolecule.comresearchgate.net

This compound treatment modifies a material's surface chemistry, which in turn influences cell behavior. The primary amine groups introduced by the silanization process impart a positive surface charge. This positive charge can promote the initial attachment of cells, which are typically negatively charged, through electrostatic interactions. smolecule.com Enhanced cell adhesion is a critical first step for subsequent cellular functions, including spreading, migration, and proliferation. By providing a surface that supports robust cell adhesion, this compound-modified materials can be used to improve the performance of medical implants and tissue engineering scaffolds. smolecule.com

Standard cell culture substrates, such as glass or polystyrene, are often suboptimal for the culture of sensitive or specialized cell types. Surface modification with this compound is a common strategy to improve these substrates. A key application is in stabilizing the coating of extracellular matrix (ECM) proteins, such as laminin (B1169045) or fibronectin, which are essential for cell adhesion and signaling. researchgate.net

Research has demonstrated that a glass surface treated with (3-aminopropyl)triethoxysilane is superior to untreated glass for coating with ECM proteins. researchgate.net On untreated glass, cultured cells were observed to remove the pre-coated ECM and secrete their own. researchgate.net In contrast, on silanized glass, the coated ECM layer remained stable and was not removed by the cells. researchgate.net This stabilization of the ECM leads to significant differences in cell physiology, including morphology and motility, highlighting the importance of substrate modification for accurately studying cell behavior in vitro. researchgate.net

SubstrateECM CoatingCell Behavior ObservationOutcomeReference
Untreated Glass LamininCells removed the coated ECM and secreted different ECM proteins.Unstable ECM layer, altered cell behavior. researchgate.net
Silanized Glass LamininCells did not remove the coated ECM. Cell morphology and motility differed from those on untreated glass.Stable ECM layer, more suitable for observing ECM effects on cell physiology. researchgate.net

This table compares the stability of an extracellular matrix (ECM) coating and subsequent cell behavior on untreated versus this compound-treated glass substrates.

Role in Regenerative Medicine and Biomaterial Design

This compound plays a crucial role in regenerative medicine and the design of advanced biomaterials by acting as a surface modifying agent. Its bifunctional nature, possessing both a reactive silanetriol group and a terminal aminopropyl group, allows it to serve as a molecular bridge between inorganic substrates and biological molecules. This capability is extensively utilized to enhance the biocompatibility and bioactivity of implant materials and tissue engineering scaffolds. aip.org

In the context of bone tissue engineering, materials such as titanium alloys and bioactive glasses are often surface-treated with this compound or its precursor, (3-aminopropyl)triethoxysilane (APTES). The silanetriol end of the molecule forms stable covalent bonds with the oxide layer of the inorganic material. researchgate.net The exposed aminopropyl groups create a surface that is more conducive to cellular interaction. nih.gov This amino-functionalized surface has been shown to improve the attachment, proliferation, and differentiation of osteogenic precursor cells, which are essential for bone regeneration. researchgate.netnih.gov The primary amine groups can also be used to covalently immobilize biomacromolecules like collagen or specific peptides that further promote cell adhesion and guide tissue formation. nih.gov

Beyond metallic and ceramic implants, this compound is used to modify synthetic polymer scaffolds. Many biodegradable polymers used in tissue engineering are inherently hydrophobic and lack the necessary surface cues for optimal cell interaction. nih.gov Surface functionalization with this silane increases hydrophilicity and provides reactive sites for tethering growth factors or other bioactive signals, thereby creating a more biomimetic microenvironment that supports tissue growth. nih.govnih.gov Additionally, silane coupling agents are incorporated into hydrogel networks to enhance their mechanical properties and create injectable systems with strong tissue adhesion, which are promising for applications in bone and soft tissue repair. aip.org

Table 1: Impact of this compound-Mediated Surface Modification on Biomaterials

Biomaterial Substrate Modification Agent Key Surface Change Observed Effect in Regenerative Medicine
Titanium-based alloys (3-aminopropyl)triethoxysilane (APTES) Introduction of -NH2 groups Enhanced osseointegration potential researchgate.net
Aliphatic Polyesters Aminolysis / Biomacromolecule immobilization Increased hydrophilicity, addition of biochemical binding sites Improved cell adhesion, proliferation, and differentiation nih.gov
Chitosan-based hydrogels (3-isocyanatopropyl) triethoxysilane (B36694) Crosslinking of polymer chains Improved mechanical properties and tissue adhesion for bone engineering aip.org
Mesoporous Bioactive Glass (3-aminopropyl)triethoxysilane (APTES) Change in surface charge from negative to positive Enhanced loading capacity for therapeutic agents nih.gov

Targeted Drug Delivery Systems Utilizing this compound

The unique chemical properties of this compound make it an invaluable component in the development of sophisticated drug delivery systems. Its ability to functionalize the surface of nanocarriers is central to creating platforms for targeted and controlled therapeutic release.

Functionalization of Drug Delivery Carriers

This compound is widely used to modify the surface of various drug delivery carriers, particularly inorganic nanoparticles like mesoporous silica (B1680970) nanoparticles (MSNs), nonporous silica nanoparticles (SNPs), and mesoporous bioactive glass (MBG). nih.govnih.gov The process, known as silanization, involves reacting the silanetriol groups with surface hydroxyl groups on the nanoparticle, resulting in a stable, covalent linkage and a surface decorated with primary amine (-NH2) groups. nih.govhutnickelisty.cz

These terminal amine groups serve as versatile chemical handles for the subsequent attachment of therapeutic agents. For instance, anticancer drugs containing carboxylic acid groups, such as certain platinum (IV) prodrugs or doxorubicin (B1662922), can be covalently attached to the amino-functionalized surface via the formation of stable amide bonds. nih.govmdpi.comresearchgate.net This covalent conjugation prevents premature drug leakage from the carrier during circulation in the bloodstream. Furthermore, the introduction of amine groups alters the surface properties of the nanocarrier. For example, modifying mesoporous bioactive glass with APTES changes the surface zeta-potential from negative to positive, which was shown to significantly increase the loading capacity for the antibiotic gentamicin (B1671437) sulfate (B86663) from 48.9% to 62.9%. nih.gov

Table 2: Examples of Drug Delivery Carrier Functionalization

Nanocarrier Functionalizing Agent Attached Drug Purpose of Functionalization
Nonporous Silica Nanoparticles (SNPs) 3-aminopropyl groups Cisplatin-based Pt(IV) complexes Covalent attachment of prodrug via amide bond formation nih.govresearchgate.net
Mesoporous Bioactive Glass (N-MBG) (3-aminopropyl)triethoxysilane (APTES) Gentamicin Sulfate (GS) Increased drug loading capacity and prolonged release nih.gov
Ti3C2Tx MXene (3-aminopropyl)triethoxysilane (APTES) Doxorubicin (DOX) Conjugation of drug via a cleavable linker for responsive release mdpi.comnih.gov

Controlled Release Mechanisms

Functionalization with this compound is instrumental in designing nanocarriers with controlled, stimulus-responsive release mechanisms. A prominent strategy involves leveraging the pH-sensitive nature of the aminopropyl group. mdpi.comnih.gov The primary amine has a pKa that allows it to become protonated (-NH3+) in acidic environments. nih.gov Since the microenvironment of solid tumors and intracellular compartments like endosomes and lysosomes is more acidic (pH 4.5–6.8) than healthy tissue and blood (pH 7.4), this property can be exploited to trigger drug release specifically at the target site. mdpi.comnih.gov

In one mechanism, the protonation of the surface amine groups can lead to electrostatic repulsion between the positively charged nanocarrier and a similarly charged drug molecule, causing the drug to desorb from the surface. nih.gov Another approach uses a pH-sensitive gatekeeper, such as a polydopamine coating, applied over the drug-loaded, aminopropyl-functionalized nanoparticle. mdpi.comnih.gov This coating remains stable at neutral pH but is disrupted in the acidic tumor environment, unsealing the pores and releasing the therapeutic payload. Research has demonstrated that doxorubicin release from such systems is significantly higher at pH 5.5 compared to pH 7.4, showcasing the effectiveness of this pH-responsive control. mdpi.com

Table 3: pH-Dependent Drug Release from Aminopropyl-Functionalized Nanocarriers

Nanocarrier System Drug Release Condition (pH) Cumulative Release (%) Time
Aminopropyl-functionalized MSNs Doxorubicin (DOX) Weakly acidic Increased release observed Prolonged irradiation time
MXene-TK-DOX@PDA Doxorubicin (DOX) 5.5 (with H2O2) ~60% 12 hours
MXene-TK-DOX@PDA Doxorubicin (DOX) 7.4 (with H2O2) ~25% 12 hours
Amino-functionalized MBG (N-MBG) Gentamicin Sulfate (GS) 7.4 (Simulated Body Fluid) 45.9% 7 days
Unfunctionalized MBG Gentamicin Sulfate (GS) 7.4 (Simulated Body Fluid) 60.7% 7 days

Data compiled from multiple research findings to illustrate comparative release profiles. nih.govmdpi.comnih.gov

Tumor-Targeted Nanoplatforms

To enhance the specificity of drug delivery to cancer cells, a strategy known as active targeting is employed. mdpi.comnih.gov This involves decorating the surface of the nanocarrier with ligands that can specifically bind to receptors overexpressed on the surface of tumor cells. mdpi.comnih.gov this compound is a key enabler of this approach, as its terminal amine group provides a perfect anchor point for conjugating these targeting ligands. semanticscholar.org

After a nanoparticle is functionalized with this compound, targeting molecules such as antibodies, peptides (e.g., cRGD), or small molecules (e.g., folic acid) can be chemically linked to the amine groups. mdpi.commdpi.com These ligands then guide the nanoplatform through the bloodstream to the tumor site and facilitate binding to and internalization by cancer cells, a process often mediated by endocytosis. nih.govnih.gov

For example, nonporous silica nanoparticles functionalized with 3-aminopropyl groups have been used to deliver platinum (IV) prodrugs. nih.govresearchgate.net These nanoplatforms demonstrated enhanced antiproliferative activity against the Pt-sensitive A2780 human ovarian cancer cell line compared to the free drug, an effect attributed to more efficient cellular uptake. nih.gov By combining the passive accumulation of nanoparticles in tumors (the Enhanced Permeability and Retention effect) with active targeting facilitated by surface ligands, these this compound-modified nanoplatforms can achieve a higher concentration of the therapeutic agent at the disease site, improving efficacy. mdpi.comnih.gov

3 Aminopropyl Silanetriol in Polymer and Composite Science Research

Role of (3-Aminopropyl)silanetriol as a Silane (B1218182) Coupling Agent in Polymer Composites

The application of this compound as a surface treatment for fillers and reinforcements leads to significant enhancements in the mechanical properties and long-term durability of polymer composites. By strengthening the bond at the filler-matrix interface, the coupling agent ensures efficient stress transfer, which directly translates to improved tensile strength, flexural strength, and impact resistance. nbinno.comsci-hub.se

Research has demonstrated substantial improvements across various composite systems. For instance, in polypropylene (B1209903) (PP)/recycled acrylonitrile (B1666552) butadiene rubber (NBRr) composites filled with sugarcane bagasse (SCB), treatment with an aminopropyl silane resulted in a notable increase in tensile strength and Young's modulus. sci-hub.se A stronger interfacial bond provides higher tensile strength to the resulting composites. sci-hub.se Similarly, studies on phosphate (B84403) glass fiber-reinforced poly(caprolactone)-based composites showed dramatic increases in mechanical performance after treating the fibers with an aminopropyl silane. jcu.edu.au The improved adhesion not only boosts mechanical strength but also enhances the material's durability. By minimizing voids and creating a more robust interface, the coupling agent reduces the ingress of moisture and other corrosive agents, thereby preventing degradation and extending the service life of the composite. nbinno.com

Table 1. Enhancement of Mechanical Properties in Polymer Composites with Aminosilane (B1250345) Treatment
Composite SystemPropertyImprovement with Silane TreatmentSource
Phosphate Glass Fiber/Poly(caprolactone)Tensile Strength+47% jcu.edu.au
Phosphate Glass Fiber/Poly(caprolactone)Tensile Modulus+86% jcu.edu.au
Phosphate Glass Fiber/Poly(caprolactone)Bending Strength+52% jcu.edu.au
Phosphate Glass Fiber/Poly(caprolactone)Bending Modulus+79% jcu.edu.au
Sugarcane Bagasse/PP/NBRrTensile Strength+13.2% sci-hub.se

This compound contributes to the formation of crosslinked networks within polymeric resins, further enhancing the material's integrity and performance. gelest.com The primary mechanism involves the hydrolysis of precursor alkoxy groups (in compounds like 3-Aminopropyltriethoxysilane) into reactive silanol (B1196071) groups, which then undergo a condensation reaction. These silanol groups can react with each other to form stable, cross-linked siloxane (Si-O-Si) networks that are covalently bonded to the surface of fillers or substrates. nbinno.com

This process creates a robust, three-dimensional network at the interface. Furthermore, the amine functionality of the silane can participate in additional cross-linking reactions. For example, it can react with other components in the resin system, such as epoxides or isocyanates, integrating the silane directly into the polymer's own crosslinked structure. mdpi.com In plasticized Poly(vinyl chloride) (PVC), aminosilanes have been used to create a permanent chemical network through a hydrolytic crosslinking mechanism, which improves the material's mechanical strength at elevated temperatures. lboro.ac.uk

Achieving a uniform dispersion of filler particles within a polymer matrix is a critical challenge in composite manufacturing, as agglomerated fillers can act as stress concentrators and degrade mechanical properties. This compound plays a crucial role in overcoming this issue. By chemically bonding to the filler surface, the silane coupling agent modifies the surface energy of the inorganic particles, making them more compatible with the organic polymer matrix. nbinno.comresearchgate.net

This improved compatibility reduces the natural tendency of filler particles to clump together, promoting a finer and more homogeneous distribution throughout the polymer. nbinno.comnbinno.com Better dispersion ensures that stress is distributed more evenly within the material, preventing localized failures and leading to more consistent and predictable performance. nbinno.com For example, surface modification of bentonite (B74815) clay with (3-aminopropyl) triethoxysilane (B36694) has been shown to result in a well-dispersed filler in the polymer matrix. hutnickelisty.cz This enhancement allows for higher filler loading without a significant negative impact on viscosity or mechanical properties, enabling the development of materials with enhanced strength and stiffness. nbinno.com

Advanced Polymer Surface Modification with this compound

Beyond its use as a coupling agent for fillers, this compound is employed for the direct surface modification of polymer films and particles. This process, known as silanization, chemically alters the surface properties of materials to achieve desired functionalities. nbinno.com The process involves the hydrolysis of the silane's precursor ethoxy groups to form silanol groups, which then condense with hydroxyl groups on a substrate and with each other to form a robust, cross-linked siloxane network that is covalently bonded to the surface. nbinno.com This modification can be used to control properties such as wettability, adhesion, and biocompatibility. researchgate.net

This compound and its precursors can form direct covalent bonds with polymer chains, creating a durable and stable surface modification. The reaction pathway often begins with the adsorption of the silane onto the polymer surface, which can be facilitated by hydrogen bonding between the amine group of the silane and polar groups on the polymer. researchgate.net Following adsorption, lateral bond formation and subsequent multilayering can occur. researchgate.net

For certain polymers, surface activation techniques such as plasma treatment can generate reactive sites that facilitate the covalent grafting of the silane layer onto the substrate. researchgate.net The bifunctional nature of the molecule is key; the silanol end bonds with the substrate or other silane molecules, while the amino group provides a reactive site for further chemical reactions or direct integration with the polymer matrix. smolecule.com This ability to form strong covalent networks is essential for creating robust interfaces in advanced composite systems. researchgate.net

In the field of electronic displays, this compound is used to modify the surface of pigment particles for electronic ink (e-ink) applications. E-ink displays utilize the movement of charged pigment particles within microcapsules to form images. mdpi.comresearchgate.net The performance of these displays, including contrast and response time, is highly dependent on the properties of these electrophoretic particles. researchgate.net

Organic pigment particles, while offering bright colors, often suffer from poor suspension stability and a tendency to agglomerate. mdpi.com Surface modification with silane coupling agents addresses these issues. By grafting a silane layer onto the surface of pigment particles, such as titanium dioxide or silica (B1680970), their surface charge and dispersibility in the non-polar solvent medium can be precisely controlled. researchgate.netresearchgate.net This modification improves the electrophoretic mobility and stability of the particles, leading to enhanced display quality. mdpi.com The process allows for the creation of core-shell structures where the pigment particle is the core, and the silane and subsequent functional layers form the shell, providing a versatile method for improving the performance of colored particles in next-generation electronic displays. mdpi.com

Polymer-Aerogel Composites for Thermal Insulation

This compound, often derived from the hydrolysis of precursors like 3-aminopropyltriethoxysilane (B1664141) (APTES), plays a significant role in the development of advanced polymer-aerogel composites for thermal insulation. Silica aerogels are known for their exceptionally low thermal conductivity, but their application in polymer coatings can be hindered by poor dispersibility and a tendency to agglomerate within the polymer matrix. mdpi.comscilit.com

Surface modification of silica aerogels with this compound addresses this challenge by introducing amino groups onto the aerogel surface. mdpi.comscilit.com These functional groups enhance the interfacial interaction between the inorganic aerogel and the organic polymer matrix, promoting a more uniform dispersion. mdpi.com This improved compatibility is crucial for maximizing the thermal insulation properties of the resulting composite material. mdpi.comscilit.com

Research into waterborne polyurethane (WPU) coatings incorporating silica aerogels modified with this silane has demonstrated notable performance improvements. The modification strengthens the bond between the aerogel filler and the polyurethane, leading to enhanced thermal stability and water resistance in the final coating. scilit.com In one study, the inclusion of 20 wt% of APTES-modified organo-bridged silica aerogel (OBSA) into a WPU coating resulted in a significant reduction in thermal conductivity and an improvement in adhesion. mdpi.comscilit.com

Table 1: Performance Enhancement of Waterborne Polyurethane (WPU) Coatings with APTES-Modified Organo-Bridged Silica Aerogel (OBSA)

Property Neat WPU Coating WPU with 20 wt% APTES-OBSA Improvement
Thermal Conductivity Reduction Baseline 21.6% lower 21.6%
Temperature under Irradiation Baseline 10 °C lower 10 °C
Adhesion Strength Baseline 26.6% higher 26.6%

Data sourced from studies on APTES-OBSA in WPU composite coatings. mdpi.comscilit.com

This approach of using this compound to functionalize aerogels is a key strategy in creating lightweight, high-performance thermal insulation materials suitable for applications such as energy-efficient building coatings. mdpi.comscilit.com

This compound in Advanced Coating Formulations

Adhesion Promotion in Coatings and Sealants

This compound is a highly effective adhesion promoter utilized in a wide array of coating, sealant, and adhesive formulations. nbinno.comchinacouplingagents.com Its efficacy stems from its bifunctional chemical structure. The silanetriol [-Si(OH)₃] end of the molecule is capable of forming strong, covalent siloxane bonds (Si-O-Si) with inorganic substrates such as glass, metals, and ceramics. nbinno.com Simultaneously, the aminopropyl group [- (CH₂)₃NH₂] at the other end can react and bond with the organic polymer binder of the coating or sealant. nbinno.com

This dual reactivity allows the silane to function as a molecular bridge, creating a durable link at the interface between the inorganic surface and the organic coating, which significantly improves resistance to delamination, weathering, and moisture. nbinno.com It is employed in primers for architectural paints and metal pretreatment for automotive coatings to ensure reliable adhesion on challenging surfaces. nbinno.com

In sealant and adhesive applications, this compound boosts the bond strength of formulations used in construction, automotive, and electronics manufacturing. nbinno.comgoogle.com Its ability to form robust interfacial bonds ensures that sealants maintain their integrity and adhesives remain intact, even when subjected to environmental stress. nbinno.com Research on flexographic water-based inks has quantified the impact of using an aminopropyl silane as an adhesion promoter on various plastic packaging films.

Table 2: Improvement in Bonding Strength of Water-Based Ink with Aminopropyltriethoxysilane

Substrate Film Optimal Silane Concentration Bonding Strength Increase
Polyethylene (PE) 1.0% ~26%
Biaxially Oriented Polypropylene (BOPP) 1.5% - 2.0% ~35%
Polyethylene Terephthalate (PET) 1.0% - 1.5% ~102%

Data from a study on flexographic water-based inks on packaging films. mdpi.com

Development of Anti-Corrosion and Protective Coatings

The integration of this compound into protective coatings is a key strategy for enhancing corrosion resistance, particularly for metallic substrates. nih.govmdpi.com The compound contributes to anti-corrosion performance through multiple mechanisms. Primarily, its ability to improve adhesion is critical; a well-adhered coating prevents the ingress of corrosive agents like water and ions at the coating-metal interface. mdpi.comresearchgate.net

This compound is often used to surface-modify inorganic nanoparticles, such as silica (SiO₂), which are then incorporated into a polymer matrix like epoxy or polyurethane. mdpi.com This functionalization ensures a uniform dispersion of the nanoparticles within the coating and strengthens the bond between the particles and the polymer. mdpi.com The resulting organic-inorganic hybrid coatings exhibit superior barrier properties, hindering the diffusion of corrosive species to the metal surface. nih.govmdpi.com

Studies have demonstrated the effectiveness of this approach. Epoxy coatings on zinc substrates containing silica nanoparticles modified with (3-Aminopropyl)triethoxysilane (APTES) showed significantly higher corrosion resistance in long-term testing compared to an undoped epoxy layer. mdpi.com The presence of amine groups from the silane is noted to be a necessary condition for enhancing the anti-corrosion behavior by improving adhesion to the metallic substrate. mdpi.com Similarly, research on waterborne polyurethane coatings showed that increasing the concentration of a similar aminosilane coupling agent effectively improved the corrosion resistance of the coating on galvanized steel in salt spray tests. irejournals.com

Table 3: Effect of Aminosilane Addition on Coating Properties

Coating System Substrate Key Finding
Epoxy with APTES-modified SiO₂ Zinc Higher long-term corrosion resistance than undoped epoxy. mdpi.com
Waterborne Polyurethane with APTMS Galvanized Steel Increased hydrophobicity and improved corrosion resistance with higher silane concentration. irejournals.com
Epoxy with APTES/TEOS sol-gel film Mild Steel Improved corrosion protective properties due to the balance between silane molecules. researchgate.net

Findings compiled from various studies on anti-corrosion coatings.

Water-borne and VOC-free Formulations

This compound is particularly valuable for the formulation of environmentally friendly coatings due to its compatibility with aqueous systems and its status as a volatile organic compound (VOC)-free substance. cfmats.comgelest.com It is typically supplied as a stable aqueous solution, making it ready for direct incorporation into water-based formulations without the need for organic solvents. chinacouplingagents.comcfmats.comgelest.com

This characteristic is a significant advantage in the coatings industry, which is increasingly moving away from solvent-based systems to comply with stringent environmental regulations. This compound can be used as an additive or co-monomer in various water-based systems, including waterborne polyurethane (WPU), acrylic emulsions, and water-based sealants and primers. mdpi.comchinacouplingagents.comresearchgate.net

In these formulations, it serves multiple functions without contributing to VOC emissions. It acts as an adhesion promoter, enhancing the bond between the coating and the substrate, and can also function as a crosslinking agent. chinacouplingagents.comresearchgate.net For instance, when used to end-cap waterborne polyurethane prepolymers, it imparts the ability for the polymer to crosslink at room temperature upon evaporation of water, forming a stable and durable siloxane network. researchgate.net This improves the mechanical properties, as well as the water and heat resistance of the cured film. researchgate.net Its use in waterborne polyurethane coatings containing silica aerogels further highlights its role in creating advanced, eco-friendly thermal insulation systems. mdpi.comscilit.com

Environmental and Sustainable Research Aspects of 3 Aminopropyl Silanetriol

Environmental Fate and Transport Studies of (3-Aminopropyl)silanetriol and Its Hydrolysis Products

The environmental behavior of this compound is largely dictated by its chemical structure, featuring a reactive silanetriol group and a functional aminopropyl group. Its fate and transport are primarily influenced by its interactions with water and its subsequent degradation pathways.

Detailed experimental studies on the degradation pathways of this compound in air, soil, and water are not extensively available in public literature. Safety Data Sheets for the compound often report no available data for persistence, degradability, and bioaccumulative potential amazonaws.comguidechem.com. However, its chemical nature allows for predictions of its likely environmental behavior.

Water : In aqueous environments, the dominant process is not degradation in the sense of breaking down the aminopropyl group, but rather condensation and polymerization of the silanetriol group, as detailed in the following section. The aminopropyl group itself is not expected to readily degrade abiotically in water.

Soil : In soil, the aminopropyl portion of the molecule could be susceptible to biodegradation by soil microorganisms agriculturejournals.czmdpi.comagriculturejournals.cz. Bacteria and fungi are known to degrade a wide range of organic compounds, and the primary amine and alkyl chain could serve as a source of nitrogen and carbon. The silanetriol portion would likely interact strongly with soil minerals like silica (B1680970) and alumina, becoming incorporated into the soil matrix.

Air : Due to its low vapor pressure, this compound is not expected to be present in the atmosphere in significant quantities. If it were to enter the atmosphere, it would likely be removed via deposition rather than undergoing significant photodegradation.

This compound is typically formed by the hydrolysis of its precursor, (3-Aminopropyl)triethoxysilane (APTES). This hydrolysis reaction is rapid in aqueous solutions and is the first step in its environmental transformation in water researchgate.netresearchgate.net.

Once formed, the silanetriol (Si-OH) groups are highly unstable and readily undergo self-condensation reactions to form siloxane (Si-O-Si) bonds researchgate.netresearchgate.netunm.edu. This process results in the formation of oligomers and polymers. Consequently, aqueous solutions of this compound are typically composed of monomers only at low concentrations (<5%), with the majority existing as oligomeric structures gelest.com.

The rates of hydrolysis and condensation are highly dependent on several factors:

pH : Hydrolysis is catalyzed by both acids and bases, with the minimum rate occurring around neutral pH researchgate.netunm.edu. In contrast, the condensation reaction is significantly promoted at higher pH values researchgate.net.

Concentration : Higher concentrations of the silane (B1218182) favor the condensation reaction, leading to the formation of larger polymers.

Presence of Catalysts : The amino group within the this compound molecule can act as an internal catalyst, influencing the rate of condensation and the stability of the resulting siloxane bonds acs.org.

Hydrolysis : R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

Condensation : 2R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O → Further polymerization

This polymerization in aquatic environments means the compound does not persist as a monomer but is transformed into larger, less mobile polysiloxanes.

This compound in Remediation Strategies

The amine functional group of this compound makes it highly effective for binding and removing pollutants, particularly heavy metals, from contaminated water. It is typically used to functionalize the surface of solid supports, creating high-efficiency adsorbents.

Surfaces modified with this compound (often via the in-situ hydrolysis of APTES) have demonstrated significant capacity for adsorbing a variety of inorganic pollutants. The process involves grafting the silane onto a substrate, which provides a high surface area and stability for the active amine sites.

Common substrates include:

Mesoporous silica (e.g., SBA-15, MCM-41) urjc.esresearchgate.net

Nanofiber membranes researchgate.net

Cellulose-silica composites mdpi.com

These functionalized materials have been successfully used to remove a range of heavy metal ions from aqueous solutions, including Lead (Pb²⁺), Copper (Cu²⁺), Cadmium (Cd²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Silver (Ag⁺), and Chromium (Cr) urjc.esresearchgate.netmdpi.com. The high density of amine groups on the adsorbent surface allows for efficient capturing of these toxic metals, making it a promising strategy for wastewater treatment nih.govnih.gov.

The primary mechanism for the adsorption of metal ions onto this compound-functionalized surfaces is chelation or complexation by the lone pair of electrons on the nitrogen atom of the amine group nih.gov.

Adsorption: The effectiveness of this process is highly pH-dependent. At low pH, the amine groups (-NH₂) are protonated to form ammonium (B1175870) groups (-NH₃⁺). These positively charged groups repel positively charged metal cations, resulting in low adsorption capacity nih.gov. As the pH increases, the amine groups are deprotonated, making the electron lone pair available to form coordinate bonds with the metal ions, thus leading to a sharp increase in adsorption researchgate.netnih.gov. The optimal pH for adsorption of many divalent metal ions is typically in the range of 5 to 8 researchgate.netnih.gov.

Desorption: The pH-dependent nature of the adsorption allows for the regeneration of the adsorbent material. By washing the metal-laden adsorbent with an acidic solution (e.g., pH ≤ 2.0), the amine groups become protonated again nih.gov. This disrupts the coordinate bond with the metal ion, causing it to be released (desorbed) back into the solution. This allows the adsorbent to be reused for multiple cycles and enables the recovery of the concentrated metals.

The adsorption behavior of these materials can often be described by established isotherm models, such as the Langmuir and Freundlich models, which provide insight into the nature of the adsorption (e.g., monolayer vs. multilayer) and the maximum adsorption capacity researchgate.netresearchgate.net.

Reported Adsorption Capacities for Various Metal Ions

Adsorbent MaterialMetal IonMaximum Adsorption Capacity (mg/g)Reference
Amine-functionalized SBA-15 SilicaCu(II)~60 urjc.es
Amine-functionalized SBA-15 SilicaPb(II)~120 urjc.es
Amine-functionalized MCM-41 SilicaCu(II)4.52 researchgate.net
APTES-functionalized Nanofiber MembraneAg(I)1946.91 researchgate.net
APTES-functionalized Nanofiber MembraneCr(VI)650.41 researchgate.net
Schiff base/silica composite (from APTES)Pb(II)107.07 mdpi.com
Schiff base/silica composite (from APTES)Cu(II)89.77 mdpi.com

Green Synthesis and Application of this compound in Sustainable Technologies

The synthesis and application of this compound align with several principles of green chemistry and sustainable technology.

The synthesis of this compound is achieved through the hydrolysis of organoalkoxysilanes like APTES. This reaction can be carried out in water, a green and environmentally benign solvent. Commercially, this compound is often supplied as a water-borne, VOC-free (Volatile Organic Compound-free) solution gelest.com. This eliminates the need for hazardous organic solvents, reducing the environmental impact associated with its production and application.

The applications of this compound contribute to sustainability in several ways:

Enhanced Material Durability : As a coupling agent, it improves the adhesion between inorganic fillers (like glass fibers) and organic polymer matrices nbinno.comecopowerchem.com. This enhancement leads to stronger and more durable composite materials with increased resistance to moisture and weathering, thereby extending the service life of products and reducing waste nbinno.com.

Water-Based Formulations : Its use in water-based adhesives, sealants, and coatings allows for the development of environmentally friendly products with low or zero VOC emissions, contributing to better air quality and reduced health risks gelest.com.

Environmental Remediation : As discussed previously, its role in creating efficient adsorbents for heavy metal removal from wastewater is a direct application in sustainable technology aimed at mitigating industrial pollution mdpi.comnih.gov.

Emerging Research Areas and Future Directions for 3 Aminopropyl Silanetriol

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The role of (3-Aminopropyl)silanetriol in advanced manufacturing, particularly additive manufacturing or 3D printing, is primarily centered on surface modification and enhancing interfacial adhesion rather than direct incorporation into printable resins. The functionalization of 3D printed parts with APST can impart new properties and improve compatibility between different materials, crucial for creating complex, multi-material devices.

Research in this area is focused on using APST as a coupling agent to:

Improve Adhesion on Printing Beds: Applying an APST layer to glass or metal printing platforms can promote adhesion for certain polymers, reducing warping and improving print success rates.

Functionalize Surfaces of Printed Objects: Post-printing, the surfaces of objects can be treated with APST. The exposed amine groups then serve as anchor points for attaching other molecules, such as biomolecules for creating biosensors or cell culture scaffolds. cpsfluidics.comthermofisher.com

Bonding 3D Printed Parts to Other Materials: APST is instrumental in creating strong covalent bonds between 3D-printed thermoplastics and other materials like poly(dimethylsiloxane) (PDMS). wikipedia.org This is particularly relevant in the fabrication of microfluidic devices and soft robotics, where 3D printing is increasingly used for rapid prototyping. The process typically involves plasma treatment of the thermoplastic surface, followed by coating with an APST solution to create a reactive surface for bonding with plasma-treated PDMS. wikipedia.org

Application AreaRole of this compoundPotential Impact
Microfluidics Surface modification of 3D printed channels to control flow and for covalent bonding of thermoplastics to PDMS. wikipedia.orgEnables rapid prototyping of lab-on-a-chip devices with integrated biological functionalities.
Biomedical Implants Functionalization of 3D printed implant surfaces to promote cell adhesion and tissue integration.Improved biocompatibility and long-term performance of custom-printed medical implants.
Composite Materials Pre-treatment of fillers or fibers that are later incorporated into a 3D-printable matrix.Enhanced mechanical properties of 3D printed composite parts.

Smart Materials and Responsive Systems Incorporating this compound

Smart materials are designed to respond to external stimuli, and APST is being explored as a key component in their fabrication. The primary amine group of APST can be protonated or deprotonated in response to pH changes, making it an ideal candidate for creating pH-responsive systems.

Current research directions include:

Stimuli-Responsive Coatings: Surfaces modified with APST can exhibit changes in wettability or surface charge in response to pH shifts. This can be used to control adhesion, fluid flow in microchannels, or create self-cleaning surfaces.

Controlled Release Systems: APST can be used to functionalize mesoporous silica (B1680970) nanoparticles, creating "gatekeeper" systems. The amine groups can hold therapeutic agents via electrostatic interactions, releasing them when a change in the local pH environment triggers a change in charge.

Sensors and Biosensors: The amine group provides a convenient linker for immobilizing enzymes, antibodies, or DNA strands onto sensor surfaces. thermofisher.com The stable covalent attachment via the silanetriol group ensures the durability of the sensor, while the amine group allows for specific biological recognition, leading to a measurable signal in the presence of a target analyte.

Smart System TypeFunction of this compoundSensing/Response Mechanism
pH-Responsive Surfaces Provides amine groups that can be protonated/deprotonated.Changes in surface charge and hydrophilicity with varying pH.
Biosensors Covalently links biorecognition elements (e.g., enzymes, DNA) to an inorganic substrate. thermofisher.comnih.govSpecific binding of target analyte to the immobilized bioreceptor.
Drug Delivery Carriers Functionalizes nanoparticle surfaces to control drug loading and release.pH-triggered release of electrostatically bound drug molecules.

Multiscale Modeling and Simulation of this compound Systems

To optimize the performance of materials incorporating APST, a fundamental understanding of its behavior at the molecular level is essential. Multiscale modeling and simulation have become powerful tools for investigating the interactions between APST and various substrates, as well as its self-assembly behavior.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformation, orientation, and bonding of APST molecules on surfaces like silica. nih.govresearchgate.netmdpi.com These simulations can predict the structure of the resulting silane (B1218182) layer (monolayer vs. multilayer), the influence of water on the hydrolysis and condensation process, and the interaction of the amine groups with the surrounding environment. nih.govresearchgate.net For instance, simulations have shown that at low surface coverage, APST molecules may lie flat, while at higher coverage, they adopt a more vertical orientation. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the energetics of bond formation and adsorption. This method provides detailed electronic-level insights into the covalent linkages between the silanetriol and surface hydroxyl groups, as well as the interaction energies with adsorbates like heavy metal ions. nih.gov

Coarse-Graining and Continuum Models: To bridge the gap between molecular-level phenomena and macroscopic material properties, multiscale approaches are being developed. frontiersin.orgresearchgate.net These models use data from atomistic simulations to parameterize larger-scale models that can predict properties like the mechanical strength of a polymer-filler interface modified with APST. frontiersin.org

These computational approaches allow researchers to screen different silane structures, optimize reaction conditions, and predict the performance of APST-modified materials before extensive experimental work is undertaken. mdpi.com

Modeling TechniqueResearch FocusKey Insights
Molecular Dynamics (MD) Structure of silane layers, interfacial interactions, solvent effects. nih.govmdpi.commdpi.comPredicts molecular orientation, layer thickness, and binding energies at the interface. mdpi.com
Density Functional Theory (DFT) Adsorption energies, reaction mechanisms, electronic structure. nih.govElucidates the strength of covalent bonds and van der Waals interactions. nih.gov
Multiscale Analysis Linking molecular structure to macroscopic properties (e.g., mechanical strength). frontiersin.orgresearchgate.netPredicts how interfacial modifications influence the bulk properties of composite materials. frontiersin.org

Synergistic Applications with Other Functional Compounds

The true potential of this compound is often realized when it is used in combination with other functional materials. Its role as a "molecular bridge" allows for the creation of advanced hybrid materials with enhanced properties that arise from the synergy between the components.

Epoxy Composites: APST and its precursors are widely used to modify epoxy resins. The amine group can react with the epoxy ring, integrating the silane into the polymer backbone, while the silanol (B1196071) groups can bond to inorganic fillers like silica or viscose fabric. researchgate.netmdpi.comresearchgate.net This dual reactivity significantly improves interfacial adhesion, leading to enhanced mechanical properties such as tensile strength and toughness. researchgate.netmdpi.com

Graphene Oxide Hybrids: APST is used to functionalize graphene oxide (GO) nanosheets. rsc.org The amine groups react with the epoxy and carboxyl groups on the GO surface, while the silanol groups can cross-link or bond to a polymer matrix. This improves the dispersion of GO in polymers and enhances properties like corrosion resistance and thermal stability in polyurethane or polyvinyl butyral coatings. rsc.orgmdpi.comresearchgate.net

Nanoparticle Functionalization: APST is used to coat a variety of nanoparticles, such as silica (SiO2), titanium dioxide (TiO2), and boehmite (γ-AlOOH), to improve their compatibility with organic polymer matrices. beilstein-journals.orgmdpi.comresearchgate.netnih.gov This surface treatment prevents nanoparticle aggregation and ensures a strong interfacial bond, which is critical for enhancing the mechanical and anti-corrosion properties of the final composite material. mdpi.com

Functional CompoundSynergistic Effect with APSTResulting Property Enhancement
Epoxy Resins APST acts as a crosslinker and coupling agent to fillers. researchgate.netmdpi.comImproved mechanical strength, toughness, and thermal stability. mdpi.com
Graphene Oxide Covalent functionalization improves dispersion and interfacial bonding. rsc.orgmdpi.comEnhanced corrosion protection and thermal properties of coatings. mdpi.comresearchgate.net
Silica Nanoparticles Surface modification prevents aggregation and improves matrix adhesion. mdpi.comIncreased corrosion resistance and uniformity of composite coatings. mdpi.com
Polydopamine Co-deposition creates a versatile coating with both covalent (silane) and noncovalent (dopamine) adhesion capabilities. nih.govBroad-spectrum adhesion to a wide variety of organic and inorganic surfaces. nih.gov

Long-term Stability and Durability Studies in Diverse Environments

A critical aspect for the real-world application of APST-modified materials is their long-term stability. While the siloxane bonds formed with inorganic surfaces are generally strong, the hydrolytic stability of the aminosilane (B1250345) layer itself can be a concern, particularly in aqueous or humid environments and at elevated temperatures. acs.org

Research in this area is focused on understanding and mitigating degradation mechanisms:

Hydrolytic Instability: The primary amine group in APST can intramolecularly catalyze the hydrolysis of the Si-O-Si (siloxane) bonds that link the silane to the surface and to other silane molecules. nih.govnih.govacs.org This can lead to the gradual loss of the functional layer over time, especially when immersed in water. nih.govnih.gov Studies have shown that a significant portion of an APTES-derived layer can be lost within the first 24 hours of water immersion at moderate temperatures. nih.govacs.org

Influence of Deposition Conditions: The stability of the silane layer is highly dependent on the deposition method. Vapor-phase deposition at elevated temperatures tends to produce more stable, ordered monolayers compared to solution-phase deposition, which can result in less stable, thicker multilayers. acs.org

Environmental Factors: The pH of the environment plays a crucial role. While the silane network is relatively stable, it can degrade at high pH values. stackexchange.com Post-deposition heat treatment or curing can enhance the cross-linking density of the silane network, improving its structural integrity and hydrolytic stability. mdpi.com

Future work aims to develop more hydrolytically stable aminosilane systems, potentially by modifying the alkyl chain length to create steric hindrance that slows down the amine-catalyzed hydrolysis. nih.gov

EnvironmentKey ChallengeResearch Findings
Aqueous/Humid Amine-catalyzed hydrolysis of siloxane bonds. nih.govnih.govSignificant loss of silane layer can occur, especially at moderate temperatures (e.g., 40°C). nih.govacs.org
Elevated Temperature Acceleration of hydrolysis and potential degradation of the organic component. acs.orgPost-silanization heat treatment can improve network density and stability. mdpi.com
Varying pH Degradation of the siloxane network, particularly at high pH. stackexchange.comThe rates of hydrolysis and condensation are pH-dependent, with optimal stability in the near-neutral range. mdpi.com

Q & A

Q. What methodologies optimize the use of this compound in enzyme immobilization on nanozeolites?

  • Methodological Answer : Functionalizing nanozeolites (e.g., TS1, BEA) involves: (i) Silanization: React this compound with zeolite surfaces in ethanol at 70°C for 6 hours. (ii) Crosslinking: Use glutaraldehyde (GA) to bridge amine groups and enzyme lysine residues. Taguchi experimental design can optimize parameters (pH, temperature, silane concentration), achieving >70% immobilization efficiency for lipases, enhancing thermal stability and reusability .

Q. How can this compound be applied to functionalize microfluidic surfaces for biomedical devices?

  • Methodological Answer : Surface modification involves: (i) Oxygen plasma treatment of PDMS microchannels to generate hydroxyl groups. (ii) Immersion in 2% (v/v) this compound solution (pH 5.0) for 1 hour. (iii) Curing at 110°C for 30 minutes. This creates amine-terminated surfaces for covalent attachment of biomolecules (e.g., antibodies, DNA), enabling applications in organ-on-chip systems and biosensors .

Data Contradiction and Validation

Q. Why do studies report varying sorption capacities for this compound-modified materials, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies arise from differences in grafting density (e.g., 69.2% vs. 88.3% modification yields) and substrate porosity. To validate results:
  • Quantify amine density via acid-base titration or XPS.
  • Standardize testing conditions (pH, ion concentration, contact time).
  • Compare performance against reference materials (e.g., APTES-functionalized silica).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.